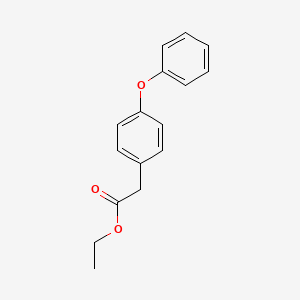

Ethyl 2-(4-phenoxyphenyl)acetate

Description

Ethyl 2-(4-phenoxyphenyl)acetate is an aromatic ester characterized by a phenoxyphenyl moiety linked to an ethyl acetate group. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its structure combines a rigid aromatic system with a flexible ester side chain, enabling applications in drug design and material science. The compound's reactivity is influenced by the electron-rich phenoxy group, which enhances its participation in nucleophilic substitutions and coupling reactions .

Properties

IUPAC Name |

ethyl 2-(4-phenoxyphenyl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-2-18-16(17)12-13-8-10-15(11-9-13)19-14-6-4-3-5-7-14/h3-11H,2,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPYLMUNOJSVCRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC=C(C=C1)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10544001 | |

| Record name | Ethyl (4-phenoxyphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10544001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14062-26-1 | |

| Record name | Ethyl 4-phenoxybenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14062-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (4-phenoxyphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10544001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(4-phenoxyphenyl)acetate can be synthesized through various methods. One common synthetic route involves the esterification of 4-phenoxyphenylacetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, industrial processes may employ alternative catalysts and solvents to optimize the reaction .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-phenoxyphenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Various nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

Oxidation: 4-phenoxybenzoic acid.

Reduction: 2-(4-phenoxyphenyl)ethanol.

Substitution: Substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

Overview

- Chemical Formula : C16H16O3

- Molecular Weight : 256.30 g/mol

- Physical State : Colorless liquid

Chemistry

Ethyl 2-(4-phenoxyphenyl)acetate serves as a crucial building block in synthesizing complex organic molecules. Its unique structure makes it valuable for developing pharmaceuticals and agrochemicals.

Biology

The compound is utilized to study enzyme interactions and metabolic pathways due to its structural similarity to biologically active molecules. It has been investigated as a biochemical probe to understand specific enzyme activities.

Medicine

Research highlights its potential therapeutic applications, particularly as a precursor for drugs with anti-inflammatory and analgesic properties. Its structural attributes suggest possible roles as a juvenile hormone agonist, affecting hormonal regulation in insects.

Industry

In industrial applications, this compound is employed in producing specialty chemicals and materials, including polymers and resins that require specific properties.

Case Studies and Research Findings

- Therapeutic Applications : Studies have shown that derivatives of this compound exhibit anti-inflammatory properties comparable to established medications. These findings suggest potential for new drug development targeting inflammatory diseases.

- Enzyme Interaction Studies : Research indicates that this compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity. This mechanism is crucial for developing enzyme inhibitors as therapeutic agents.

- Agricultural Chemistry : The compound's potential as a juvenile hormone mimic has been explored in pest control research, suggesting applications in developing environmentally friendly insecticides.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-phenoxyphenyl)acetate involves its interaction with specific molecular targets. In biological systems, it may act as a ligand for certain enzymes or receptors, modulating their activity. The phenoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity . Additionally, its ester group can undergo hydrolysis, releasing the active phenoxyphenylacetic acid, which can further interact with biological targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Ethyl 2-(4-Fluorophenoxy)Acetate (CAS 2248-56-8)

- Structure: Replaces the phenoxy group with a fluorophenoxy group.

- Properties : The electron-withdrawing fluorine atom increases electrophilicity, enhancing reactivity in SNAr reactions.

- Synthetic Efficiency: Achieves a 95.6% yield via optimized routes, outperforming the 62% yield of Ethyl 2-(4-aminophenoxy)acetate .

Methyl 2-(4-Phenoxyphenyl)Acetate (CAS 4664-61-3)

- Structure : Methyl ester instead of ethyl.

- Impact : Reduced steric hindrance and lower molecular weight (194.23 g/mol vs. 242.27 g/mol for ethyl analog) improve volatility but may decrease hydrolytic stability .

Ethyl 2-(4-Methoxyphenyl)Acetate (CAS 14062-18-1)

Functional Group Modifications

Ethyl 2-(4-Chlorophenoxy)Acetoacetate (CAS 10263-19-1)

- Structure : Incorporates a ketone group (acetoacetate) and chlorine substituent.

- Applications : Used in synthesizing β-keto ester derivatives for anticancer agents. The chlorine atom enhances lipophilicity, improving membrane permeability .

Ethyl 2-(3-Amino-4-Hydroxyphenyl)Acetate

- Structure: Features amino and hydroxyl groups on the aromatic ring.

Heterocyclic and Phosphorus-Containing Derivatives

Ethyl 2-(2-Oxido-2-(4-Phenoxyphenyl)-1,2-Azaphosphine-1-yl)Acetate

- Structure : Contains a phosphorus heterocycle.

- Unique Properties : The azaphosphine ring enhances thermal stability and chelation capacity, making it suitable for metal-catalyzed reactions .

Biological Activity

Ethyl 2-(4-phenoxyphenyl)acetate is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity through various studies, highlighting its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 256.29 g/mol. Its structure features a phenoxy group, which is significant for its biological interactions.

Biological Activities

1. Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity against various pathogens. For instance, compounds similar to this acetate have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .

2. Anticancer Effects

Several studies have investigated the anticancer properties of phenoxy derivatives, including this compound. In vitro assays demonstrated significant antiproliferative effects on cancer cell lines such as MCF-7 (breast cancer) and others, with IC50 values indicating potent activity . The mechanism appears to involve the destabilization of microtubules, leading to apoptosis in cancer cells .

3. Anti-inflammatory Activity

this compound has been evaluated for its anti-inflammatory properties. Studies have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting a potential application in treating inflammatory diseases .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : It acts as an inhibitor of certain cytochrome P450 enzymes, which are crucial in drug metabolism and synthesis pathways .

- Cellular Pathways : The compound influences cellular pathways associated with apoptosis and cell cycle regulation, particularly in cancer cells .

Case Study 1: Antimicrobial Activity

A study published in Molecular Insights highlighted the effectiveness of phenoxy derivatives against multidrug-resistant strains of Staphylococcus aureus and Klebsiella aerogenes. The study noted that these compounds could enhance the efficacy of existing antibiotics by inhibiting resistance mechanisms .

Case Study 2: Anticancer Activity

In a research article focusing on breast cancer treatments, this compound was tested alongside other compounds. The results indicated that it significantly reduced cell viability in MCF-7 cells with an IC50 value comparable to established chemotherapeutics .

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antimicrobial | Broad-spectrum | |

| Anticancer | Significant (MCF-7) | |

| Anti-inflammatory | Inhibits cytokines |

Table 2: In Vitro Studies on Anticancer Activity

Q & A

Q. What synthetic methodologies are commonly employed to prepare Ethyl 2-(4-phenoxyphenyl)acetate, and what critical parameters must be controlled during synthesis?

this compound can be synthesized via ring-closing metathesis (RCM) using Grubbs first-generation catalysts. Key steps include:

- Precursor preparation : Starting with ethyl N-allyl-N-(but-3-en-1-yl(4-phenoxyphenyl)phosphoryl)glycinate, cyclization under inert conditions (e.g., nitrogen atmosphere) .

- Critical parameters :

- Catalyst loading : Optimize between 5–10 mol% to balance cost and yield.

- Solvent choice : Dichloromethane (DCM) or toluene for optimal catalyst activity.

- Temperature : Maintain 40–60°C to prevent side reactions.

- Reaction monitoring : Use TLC or HPLC to track intermediate formation.

Q. Which analytical techniques are essential for confirming the purity and structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) : - and -NMR to verify ester and phenoxyphenyl group positions .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns .

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>98%) .

- Infrared Spectroscopy (IR) : Identify carbonyl (C=O) stretches (~1740 cm) and aromatic C-O-C bonds (~1250 cm) .

Q. What are the documented biological activities of this compound, and how are these evaluated in vitro?

- Enzyme interaction studies : Utilize liver microsomal enzymes (e.g., CYP450 isoforms) to assess metabolic stability via probe drug assays .

- Antitumor activity : Screen derivatives in cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Derivatives like ethyl 2-(2-oxido-2-(4-phenoxyphenyl)-1,2-azaphosphine-1-yl)acetate show potential .

- PROTAC applications : Investigate as a linker in proteolysis-targeting chimeras (e.g., BTK degraders) via Western blotting to monitor protein degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization of this compound derivatives?

- Multi-technique validation : Cross-reference NMR, X-ray crystallography (if crystals are obtainable), and computational modeling (DFT) to resolve ambiguities in stereochemistry or tautomerism .

- Isotopic labeling : Use - or -labeled analogs to clarify signal splitting in complex spectra.

- Literature benchmarking : Compare with structurally similar compounds (e.g., ethyl 4-methylphenoxyacetate) from databases like SDBS or NIST .

Q. What strategies optimize the yield of this compound in catalytic RCM reactions?

- Catalyst tuning : Compare Grubbs I vs. Hoveyda-Grubbs catalysts for improved turnover numbers.

- Solvent optimization : Test polar aprotic solvents (e.g., DMF) to stabilize transition states.

- Additive screening : Introduce Lewis acids (e.g., Mg(OTf)) to enhance metathesis efficiency .

- In-situ monitoring : Use ReactIR to detect key intermediates and adjust reaction time dynamically.

Q. How do electronic effects of substituents on the phenoxyphenyl moiety influence the reactivity of this compound?

- Hammett analysis : Introduce electron-withdrawing (e.g., -CF) or donating (-OCH) groups at the para position and measure rate constants in ester hydrolysis or nucleophilic substitutions .

- DFT studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack or catalytic activation .

- Kinetic isotope effects (KIE) : Use deuterated analogs to probe hydrogen-bonding interactions in enzyme binding .

Methodological Notes

- Data contradiction resolution : Always cross-validate using orthogonal techniques (e.g., NMR + X-ray) and consult peer-reviewed databases (e.g., PubChem, NIST) .

- Biological assays : Include positive/negative controls and replicate experiments (n ≥ 3) to ensure statistical robustness .

- Synthetic protocols : Publish detailed reaction conditions (e.g., inert atmosphere, solvent purity) to enhance reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.